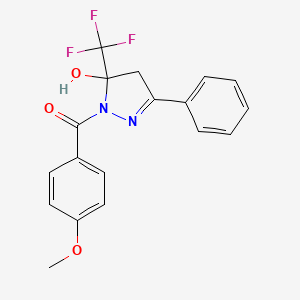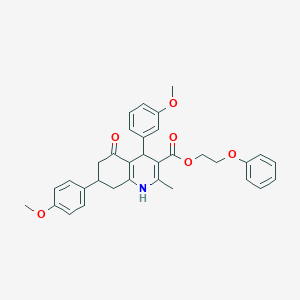![molecular formula C25H23BrN2O2 B5185609 2-(4-bromophenyl)-3-[4-(4-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5185609.png)
2-(4-bromophenyl)-3-[4-(4-methylphenoxy)butyl]-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazolinones often involves cyclization reactions of anthranilamide derivatives with various reagents. A typical approach for synthesizing quinazolinone derivatives includes the reaction of anthranilamides with aldehydes catalyzed by acids such as p-toluenesulfonic acid, followed by oxidative dehydrogenation mediated by hypervalent iodine compounds like phenyliodine diacetate (PIDA) for the synthesis of 4(3H)-quinazolinones (Cheng et al., 2013). Another method involves one-pot three-component synthesis using isatoic anhydride, orthoesters, and amines in the presence of KAl(SO4)2·12H2O (Alum) under microwave irradiation and solvent-free conditions (Mohammadi & Hossini, 2011).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be characterized by various spectroscopic methods including IR, NMR, and mass spectrometry. The structure is confirmed through spectral characterization techniques and computational data, including density functional theory (DFT) calculations, which provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), vibrational properties, and charge distribution potential (Sarkar et al., 2021).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including cyclization, lithiation, and reactions with nucleophiles. For instance, 3-amino-2-methyl-4(3H)-quinazolinone can be doubly lithiated with n-butyllithium, reacting with a variety of electrophiles to give 2-substituted derivatives (Smith et al., 1996). These reactions highlight the versatility of quinazolinone derivatives in organic synthesis, enabling the introduction of various functional groups to the core structure.
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility and crystalline structure, can significantly influence their pharmacological activity. For example, the conformational twist between phenyl and quinazolinone rings in 2-(2-hydroxyphenyl)-4(3H)-quinazolinone leads to different molecular packing in the solid state, affecting its solid-state fluorescence (Anthony, 2012).
Chemical Properties Analysis
Quinazolinones exhibit a range of chemical properties, including antioxidant, antimicrobial, and metal-ion sensing capabilities. Their antioxidant activity can be evaluated using methods like DPPH, ABTS, and TEAC, showing that substituents at position 2 of the quinazolinone scaffold play a crucial role in their antioxidant properties (Mravljak et al., 2021). Furthermore, quinazolinones have been explored for their selective metal-ion-sensor properties, demonstrating their ability to selectively detect metal ions like Zn(2+) and Cd(2+) in micromolar concentrations (Anthony, 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-bromophenyl)-3-[4-(4-methylphenoxy)butyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN2O2/c1-18-8-14-21(15-9-18)30-17-5-4-16-28-24(19-10-12-20(26)13-11-19)27-23-7-3-2-6-22(23)25(28)29/h2-3,6-15H,4-5,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVARRDDGXQGII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-3-[4-(4-methylphenoxy)butyl]-4(3H)-quinazolinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol](/img/structure/B5185535.png)

![11-[4-(dimethylamino)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5185558.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5185561.png)
![4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5185562.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5185568.png)
![4-(4-iodophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5185574.png)
![3-[4-(dimethylamino)benzylidene]-5-(4-ethylphenyl)-2(3H)-furanone](/img/structure/B5185581.png)
![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B5185595.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbutanamide](/img/structure/B5185616.png)
![ethyl 6-tert-butyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5185630.png)
![(3aS*,5S*,9aS*)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5185637.png)
![4-chloro-N-[4-(cyanomethyl)phenyl]-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5185638.png)